2-[[5-Amino-2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid
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Overview
Description
2-[[5-Amino-2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carbonyl, and nitro groups. These functional groups contribute to its reactivity and potential utility in chemical synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-Amino-2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring structure.
Introduction of the dinitrophenyl group: The dinitrophenyl group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile attacks a dinitrophenyl halide.
Coupling with the amino acid: The pyrrolidine derivative is then coupled with an amino acid derivative through peptide bond formation, typically using coupling reagents such as carbodiimides.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors and automated synthesis platforms to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[[5-Amino-2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[[5-Amino-2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-[[5-Amino-2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[[5-Amino-2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoic acid
- 2-[[5-Amino-2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]butanoic acid
Uniqueness
2-[[5-Amino-2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[5-amino-2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O9/c19-15(25)6-4-11(17(28)20-9-16(26)27)21-18(29)13-2-1-7-22(13)12-5-3-10(23(30)31)8-14(12)24(32)33/h3,5,8,11,13H,1-2,4,6-7,9H2,(H2,19,25)(H,20,28)(H,21,29)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGZFLBTPSTOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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